N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS Number: 946282-23-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, kinase inhibition, and other pharmacological effects.
The molecular formula of the compound is C24H26N6OS with a molecular weight of 446.6 g/mol. The structural characteristics include a pyrazolo[3,4-d]pyrimidine core substituted with a methylthio group and a propylamino side chain, contributing to its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds structurally related to pyrazolo[3,4-d]pyrimidines. In particular, compounds with similar frameworks have shown promising results against various human cancer cell lines. For instance, a series of new pyrazolo derivatives were tested against MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) cell lines. However, it was noted that many derivatives did not exhibit significant cytotoxicity within the tested concentration ranges .
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Compound 1 | MCF-7 | Not determined | No significant cytotoxicity |
Compound 2 | K-562 | Not determined | No significant cytotoxicity |
This compound | Various | N/A | Further studies needed |
Kinase Inhibition
The compound also shows potential as a protein kinase inhibitor. Specifically, it has been investigated for its ability to inhibit CDK2/cyclin E and Abl kinases. Previous studies indicated that related compounds could inhibit Abl kinase at micromolar concentrations; however, the newly synthesized derivatives did not demonstrate similar inhibitory effects . This suggests that structural modifications may be necessary to enhance kinase-binding capabilities.
Table 2: Kinase Inhibition Studies
Compound | Kinase Target | IC50 (µM) | Inhibition |
---|---|---|---|
Compound A | CDK2 | Not determined | No inhibition |
Compound B | Abl | Not determined | No inhibition |
This compound | CDK2/Abl | N/A | Further studies needed |
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer proliferation and survival pathways. The presence of the pyrazolo[3,4-d]pyrimidine moiety is critical for binding interactions with target proteins.
Case Studies and Research Findings
Several research efforts have focused on synthesizing and characterizing pyrazolo derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their anticancer activity against multiple cell lines. The findings indicated that while some compounds exhibited moderate activity, many did not meet therapeutic thresholds for further development .
- Structural Insights : Structural analysis through X-ray crystallography has provided insights into the molecular conformations of these compounds, aiding in understanding their binding interactions with biological targets.
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to various kinases and receptors, suggesting pathways for optimization in future research.
属性
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-3-6-20-16-13-10-22-25(17(13)24-19(23-16)29-2)8-7-21-18(26)12-4-5-14-15(9-12)28-11-27-14/h4-5,9-10H,3,6-8,11H2,1-2H3,(H,21,26)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXLIXXBZJQMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。